REACTION_CXSMILES
|
NC1C=CC(C)=C2C=1C(=O)NC2.NC1C=CC=C2C=1C(=O)NC2.[I-].[K+].II.[N+]([O-])(OC(C)(C)C)=O.[I:36][C:37]1[CH:38]=[CH:39][C:40](C)=[C:41]2[C:45]=1[C:44](=[O:46])[NH:43][CH2:42]2>C(#N)C.[Cu](I)I>[I:36][C:37]1[CH:38]=[CH:39][CH:40]=[C:41]2[C:45]=1[C:44](=[O:46])[NH:43][CH2:42]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2CNC(C12)=O)C
|
Name
|
|
Quantity
|
57.4 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2CNC(C12)=O
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.128 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(OC(C)(C)C)[O-]
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C2CNC(C12)=O)C
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=5/1)
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=C2CNC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.8 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |